1-Oxaspiro[3.4]octan-3-one
CAS No.: 1823935-01-8
Cat. No.: VC5774029
Molecular Formula: C7H10O2
Molecular Weight: 126.155
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823935-01-8 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.155 |
| IUPAC Name | 1-oxaspiro[3.4]octan-3-one |
| Standard InChI | InChI=1S/C7H10O2/c8-6-5-9-7(6)3-1-2-4-7/h1-5H2 |
| Standard InChI Key | VVCREGISBSCWOM-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)C(=O)CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Oxaspiro[3.4]octan-3-one features a spirocyclic framework where a cyclopropane ring (three-membered carbon ring) is fused to a five-membered oxolane (tetrahydrofuran) ring via a single spiro carbon atom. The ketone group at position 3 of the oxolane ring introduces polarity and reactivity, influencing its interactions with biological targets . The IUPAC name, 1-oxaspiro[3.4]octan-3-one, reflects this arrangement, with the "spiro" descriptor indicating the shared carbon atom between the two rings .
Physicochemical Characteristics
Despite its well-defined structure, key physicochemical data such as solubility, melting point, and boiling point remain unreported in publicly available literature . The compound’s molecular weight (126.15 g/mol) and formula () suggest moderate hydrophobicity, likely necessitating organic solvents for experimental handling. Its spectral signatures, including IR and NMR data, have yet to be comprehensively documented, presenting an area for future research.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 1-Oxaspiro[3.4]octan-3-one typically begins with anhydrous tetrahydrofuran (THF) and 2,3-dihydrofuran as precursors. Under inert atmospheric conditions and controlled temperatures, these substrates undergo cyclization reactions facilitated by Lewis acids or transition metal catalysts. A critical step involves the formation of the spirocyclic core through intramolecular nucleophilic attack, followed by oxidation to introduce the ketone functionality.
Advanced Catalytic Methods
Recent advancements in spirocyclic synthesis, as evidenced by analogous compounds, highlight the role of metal-catalyzed oxidative cyclization. For instance, copper(I) perchlorate and bis(acetoxy)iodobenzene (PhI(OAc)) have been employed to synthesize structurally related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, achieving yields exceeding 70% . Such methods could be adapted for 1-Oxaspiro[3.4]octan-3-one by optimizing catalyst selection and reaction conditions (Table 1).
Table 1: Comparative Analysis of Catalysts for Spirocyclic Compound Synthesis
| Catalyst | Reaction Yield (%) | Key Advantage | Reference |
|---|---|---|---|
| Cu[(CHCN)ClO] | 72 | Cost-effectiveness | |
| Rh(OAc) | 75 | High efficiency | |
| Mn(OAc) | 0 | Inactive for target reaction |
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Reactions
The ketone group at position 3 renders 1-Oxaspiro[3.4]octan-3-one susceptible to nucleophilic additions. For example, Grignard reagents or hydride donors can reduce the ketone to a secondary alcohol, modifying the compound’s polarity and potential bioactivity. Conversely, the cyclopropane ring’s strain energy allows for ring-opening reactions under acidic or thermal conditions, yielding linear diols or esters.
Oxidation and Reduction Pathways
Controlled oxidation of the oxolane ring’s ether linkage can generate lactones or carboxylic acid derivatives, expanding the compound’s utility in polymer chemistry. Reduction of the ketone using sodium borohydride () produces 1-Oxaspiro[3.4]octan-3-ol, a potential intermediate for pharmaceutical applications.
Research Applications and Biological Activity
Material Science Applications
The compound’s rigid spirocyclic framework makes it a candidate for designing high-performance polymers with enhanced thermal stability. Incorporation into polyesters or polyamides could impart resistance to degradation, though experimental validation is pending.
Mechanism of Action in Biological Systems
The spirocyclic structure of 1-Oxaspiro[3.4]octan-3-one enables selective interactions with enzymatic active sites or receptor pockets. Molecular docking studies on analogous compounds reveal binding affinities for cytochrome P450 enzymes and G-protein-coupled receptors (GPCRs), implicating potential roles in metabolic regulation or signal transduction . The ketone moiety may participate in hydrogen bonding or covalent interactions with target proteins, modulating their activity.
Comparison with Analogous Spirocyclic Compounds
Table 2: Structural and Functional Comparison of Spirocyclic Derivatives
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